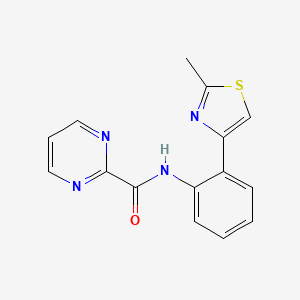
N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(2-phenyloxazol-4-yl)methyl pyrimidine carboxamide derivatives were synthesized and characterized by 1H NMR, 13C NMR, and HRMS . Another study reported the synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide” are not available, thiazole derivatives have been observed to undergo various chemical reactions. For instance, thiazole derivatives have been prepared through reduction and nucleophilic substitution reactions .
科学的研究の応用
Anticancer Activity
Compounds containing the thiazole moiety, such as the one , have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity, particularly against A549 and C6 tumor cell lines . They have the potential to direct tumor cells to the apoptotic pathway, which is a precondition of anticancer action .
Antimicrobial Activity
Thiazole derivatives, including the compound , have demonstrated antimicrobial properties . They have been used effectively against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also shown antifungal activity . This makes them valuable in the treatment of various fungal infections.
Antiviral Activity
Thiazole compounds have been found to possess antiviral properties . This makes them potentially useful in the treatment of various viral diseases.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This suggests that they could be useful in the treatment of neurological disorders.
Antioxidant Activity
Thiazole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.
Hepatoprotective Activity
Thiazole compounds have demonstrated hepatoprotective activities . This suggests that they could be useful in the treatment of liver diseases.
作用機序
Target of Action
The compound N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide, also known as N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide, is primarily targeted towards fungi . It has been found to exhibit fungicidal activities against various fungi such as Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities . They can influence the synthesis of neurotransmitters, such as acetylcholine, and play a role in metabolism .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of the compound.
Result of Action
The compound has been found to display potential fungicidal activities against tested fungi . For instance, it exhibited an IC50 value of 28.9 mg/L against S. sclerotiorum . Moreover, it showed IC50 values of 54.8 mg/L and 62.2 mg/L against C. fragariae respectively, indicating that it was more active than the commercial fungicide hymexazol .
特性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-5-2-3-6-12(11)19-15(20)14-16-7-4-8-17-14/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPIJSEQPSGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)
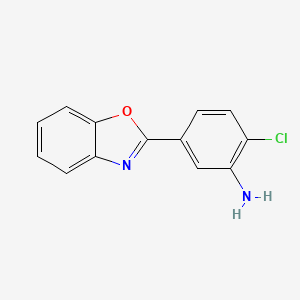
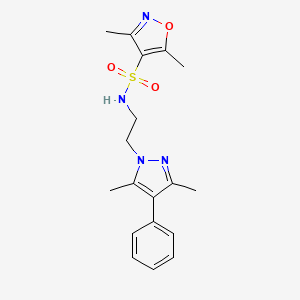
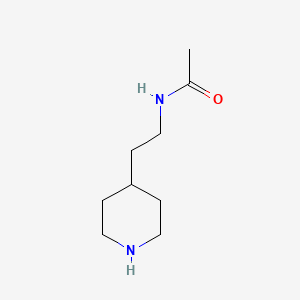
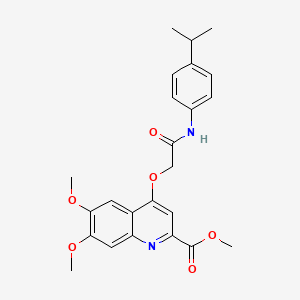
![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
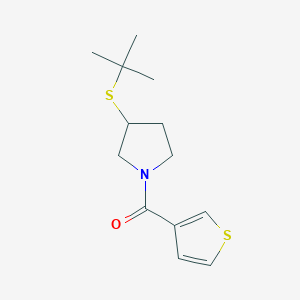
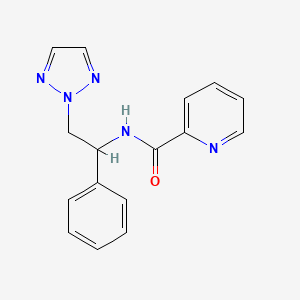
![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)
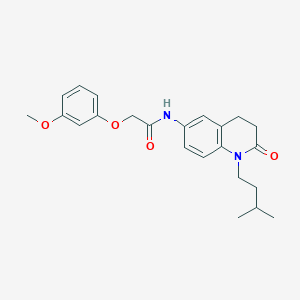
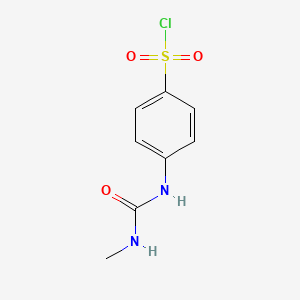

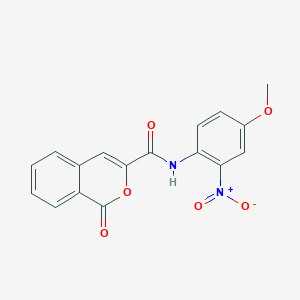
![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)